

Spectroscopic and Structural Elucidation of 5-Bromo-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-methylquinoline**

Cat. No.: **B1281031**

[Get Quote](#)

Introduction

5-Bromo-2-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are foundational structures in a variety of pharmacologically active compounds and are pivotal intermediates in organic synthesis. For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of such molecules is essential for structure confirmation, purity assessment, and the prediction of chemical behavior. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-2-methylquinoline**, alongside detailed experimental protocols for acquiring such data.

Compound Profile

- IUPAC Name: **5-Bromo-2-methylquinoline**
- CAS Number: 54408-52-5[1]
- Molecular Formula: C₁₀H₈BrN[1]
- Molecular Weight: 222.08 g/mol [1]
- Monoisotopic Mass: 220.98401 Da[2]

Data Presentation

While experimental spectra for **5-Bromo-2-methylquinoline** are not widely published in publicly accessible databases, the following tables summarize the expected spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-Bromo-2-methylquinoline** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Provisional Assignment
~ 2.7 - 2.8	Singlet (s)	3H	$-\text{CH}_3$ (at C2)
~ 7.3 - 7.5	Doublet (d)	1H	H3
~ 7.5 - 7.7	Triplet (t)	1H	H7
~ 7.7 - 7.9	Doublet (d)	1H	H6
~ 8.0 - 8.2	Doublet (d)	1H	H8
~ 8.2 - 8.4	Doublet (d)	1H	H4

Note: Predicted values are based on data from related bromo-methyl-quinoline isomers and general substituent effects on the quinoline ring system. Actual coupling constants (J values) would require experimental measurement.[3]

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **5-Bromo-2-methylquinoline** (in CDCl_3)

Chemical Shift (δ , ppm)	Carbon Assignment
~ 25	-CH ₃
~ 118	C5 (quaternary)
~ 122 - 138	Aromatic CH carbons
~ 145 - 160	Aromatic quaternary carbons

Note: These are estimated chemical shift ranges. The specific shifts for the nine aromatic carbons would be influenced by the positions of the bromine and methyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **5-Bromo-2-methylquinoline** is expected to be complex in the fingerprint region (below 1500 cm⁻¹) but will show characteristic absorptions for its aromatic and alkyl components.

Table 3: Typical IR Absorption Bands for **5-Bromo-2-methylquinoline**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
3000 - 2850	Medium	C-H Stretch	Methyl (-CH ₃)
1600 - 1585	Medium-Strong	C=C Stretch (in-ring)	Aromatic Ring
1500 - 1400	Medium-Strong	C=C / C=N Stretch (in-ring)	Quinoline Ring System
900 - 675	Strong	C-H Out-of-Plane Bend	Aromatic C-H
~ 600 - 500	Medium-Strong	C-Br Stretch	Aryl Halide

Note: These values are based on characteristic infrared absorption frequencies for aromatic and alkyl-substituted heterocyclic compounds.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **5-Bromo-2-methylquinoline**, the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Expected Mass Spectrometry Data for **5-Bromo-2-methylquinoline**

m/z Value	Ion	Notes
221 / 223	$[\text{M}]^+$	Molecular ion peak, showing the characteristic M / M+2 isotopic pattern for a monobrominated compound.
206 / 208	$[\text{M-CH}_3]^+$	Loss of the methyl group.
142	$[\text{M-Br}]^+$	Loss of the bromine atom.
115	$[\text{C}_9\text{H}_7]^+$	Further fragmentation of the quinoline ring.

Note: The relative intensities of the fragment ions depend on the ionization energy and the stability of the resulting ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **5-Bromo-2-methylquinoline**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **5-Bromo-2-methylquinoline** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a clean 5 mm NMR tube.
- ^1H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Typically -2 to 12 ppm.
- Number of Scans: 16-32 scans are usually sufficient.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Instrument: 400 MHz (or higher) NMR Spectrometer.
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Spectral Width: Typically 0 to 220 ppm.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ^1H spectrum to the TMS peak at 0.00 ppm and the ^{13}C spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **5-Bromo-2-methylquinoline** or a single drop if it is in a liquid state onto the center of the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

- Data Acquisition:
 - Instrument: FT-IR Spectrometer with an ATR accessory.
 - Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Sample Scan: Collect the spectrum of the sample.
- Parameters:
 - Scan Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Average of 16-32 scans for a good signal-to-noise ratio.

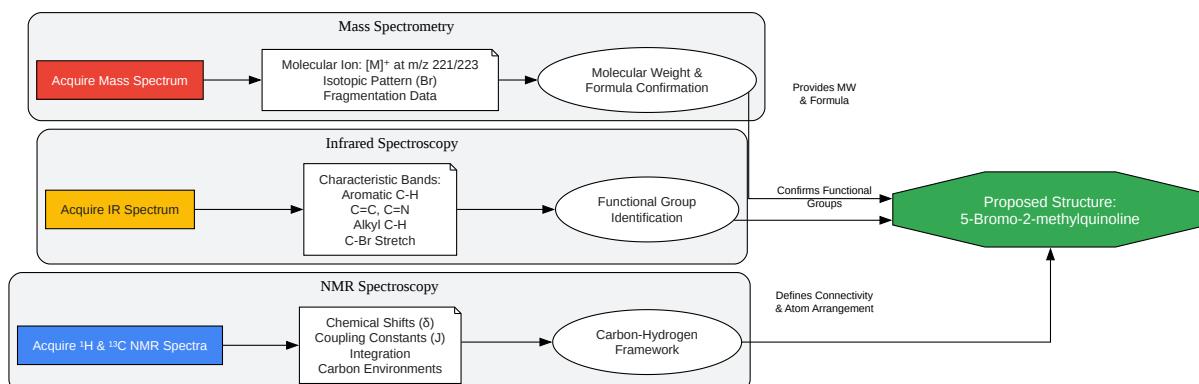
Mass Spectrometry (MS)

- Sample Preparation (for GC-MS): Prepare a dilute solution of **5-Bromo-2-methylquinoline** (e.g., 100 $\mu\text{g}/\text{mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Sample Introduction: Inject 1 μL of the prepared solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Ionization:
 - Method: Electron Ionization (EI) is a common and robust method for this type of molecule.
 - Energy: Typically 70 eV.
- Mass Analysis:
 - Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40 to 350).

- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **5-Bromo-2-methylquinoline** using the complementary data from MS, IR, and NMR spectroscopy.



[Click to download full resolution via product page](#)

Caption: Logical workflow for structural elucidation using MS, IR, and NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 54408-52-5|5-Bromo-2-methylquinoline|5-Bromo-2-methylquinoline|-范德生物科技公司 [bio-fount.com]
- 2. 5-Bromo-2-methylquinoline | C10H8BrN | CID 12231306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. irphouse.com [irphouse.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-Bromo-2-methylquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281031#5-bromo-2-methylquinoline-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com